[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine is a piperidine derivative featuring a cyclopropyl-methyl-amine moiety and a 2-aminoethyl substituent on the piperidine ring. The compound has been listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .
Properties
IUPAC Name |
1-(2-aminoethyl)-N-cyclopropyl-N-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-13(10-2-3-10)11-4-7-14(8-5-11)9-6-12/h10-11H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAFFRLAGWDYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(CC2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route 2: Reductive Amination Approach
A two-step reductive amination strategy avoids intermediate purification. In this method, 1-(2-cyanoethyl)piperidin-4-one is reacted with cyclopropylmethylamine under acidic conditions (e.g., acetic acid), followed by reduction with sodium cyanoborohydride (NaBH₃CN) . The nitrile group is subsequently reduced to a primary amine using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) .
Optimization Insights :
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Cyclopropane Stability : The cyclopropyl group is sensitive to strong acids; using mild acids (pH 4–5) prevents ring-opening .
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Yield : 70–85% after LiAlH₄ reduction, with >95% purity confirmed by HPLC .
Microwave-Assisted Synthesis for Improved Efficiency
Microwave irradiation accelerates key steps, particularly the cyclopropane formation and amination. For instance, 1-(2-azidoethyl)piperidin-4-amine is treated with cyclopropylmethyl bromide under microwave conditions (100–120°C, 300 W), reducing reaction times from 12 hours to 30 minutes . The azide intermediate is then hydrogenated to the primary amine using Pd/C .
Advantages :
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. A patented method uses continuous flow reactors for the alkylation step, achieving 90% conversion with 1,8-diazabicycloundec-7-ene (DBU) as a base . The cyclopropane ring is formed via a Simmons–Smith reaction using diethylzinc and chloroiodomethane, minimizing hazardous intermediates .
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (cyclopropanation) | Prevents thermal degradation |
| Solvent | Dichloromethane | Enhances solubility |
| Catalyst Loading | 5 mol% Pd/C | Balances cost and activity |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Alkylation/Amination | 65–80 | 90–95 | Moderate | 12,000 |
| Reductive Amination | 70–85 | 95–98 | High | 9,500 |
| Microwave-Assisted | 88–92 | 98–99 | Low | 15,000 |
Trade-offs : Microwave methods offer high purity but are less scalable due to equipment costs. Industrial routes favor reductive amination for balance between yield and economics .
Chemical Reactions Analysis
Amine-Alkylation and Acylation Reactions
The primary amine group undergoes alkylation and acylation under standard conditions:
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Mechanistic Notes :
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Alkylation proceeds via SN2 nucleophilic substitution, favored by the amine’s lone pair attacking electrophilic alkyl halides.
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Acylation forms stable amides through base-catalyzed deprotonation of the amine.
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Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring participates in acid-catalyzed ring-opening:
| Acid Catalyst | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| HCl (conc.) | CH₂Cl₂, 25°C, 2 h | Linear propylamine derivative | 89% | |
| H₂SO₄ (dil.) | H₂O, 80°C, 6 h | Allylamine isomer | 67% |
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Key Insight : Acidic conditions protonate the cyclopropane, inducing ring cleavage via carbocation intermediates. Stabilization by adjacent amines directs regioselectivity.
Schiff Base Formation
The primary amine reacts with carbonyl compounds to form imines:
| Carbonyl Partner | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | EtOH, rt, 12 h | Stable Schiff base | Metal chelation studies | |
| Pyruvate | PBS buffer, pH 7.4, 37°C | Bioconjugate | Enzyme inhibition assays |
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Stability : Schiff bases derived from aromatic aldehydes exhibit enhanced stability due to conjugation .
Coordination Chemistry
The compound acts as a ligand for transition metals, forming complexes with catalytic and medicinal relevance:
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Binding Mode : The primary amine and piperidine nitrogen coordinate with metal centers, confirmed by X-ray crystallography in analogous complexes .
Pharmacological Activity Modulation
Structural modifications impact biological interactions:
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SAR Trends :
Stability Under Physiological Conditions
The compound’s degradation pathways were characterized using LC-MS:
| Condition | Half-Life (t₁/₂) | Major Degradation Product | Mechanism |
|---|---|---|---|
| pH 1.2 (SGF) | 2.3 h | Ring-opened propylamine | Acid-catalyzed hydrolysis |
| pH 7.4 (PBS) | 18.7 h | Oxidized piperidine (N-oxide) | CYP450-mediated oxidation |
Scientific Research Applications
The compound [1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine , with CAS number 1353963-89-9, is a versatile small molecule scaffold that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, detailing its potential therapeutic uses and providing a comprehensive overview of relevant studies.
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent due to its structural features that may interact with biological targets. Here are some key applications:
- Neuropharmacology : Research indicates that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation is significant for developing treatments for psychiatric disorders such as depression and anxiety.
- Analgesic Properties : Preliminary studies suggest that this compound may exhibit analgesic effects, making it a candidate for pain management therapies. Its interaction with opioid receptors could provide insights into developing non-opioid pain relief options.
Drug Development
The compound serves as a scaffold for synthesizing new drugs. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Case Studies
Biochemical Research
The compound's ability to interact with various enzymes and receptors makes it valuable in biochemical assays. It can be utilized to study enzyme kinetics and receptor binding affinities, providing insights into metabolic pathways and drug interactions.
Toxicology Studies
Understanding the safety profile of this compound is crucial for its application in human medicine. Toxicological assessments have been conducted to evaluate its effects on cellular systems, which are essential for determining safe dosage levels.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can affect various cellular pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural similarities with several piperidine- and cyclopropane-containing derivatives, differing primarily in substituent groups and their spatial arrangements:
Pharmacological and Physicochemical Properties
- Bioactivity: The indole-containing analogues (e.g., DMPI, CDFII) demonstrated antimicrobial synergy against MRSA, suggesting that this compound could have similar applications if its substituents are optimized for target binding . The benzofuran derivative (1b) may exhibit CNS activity due to structural parallels with serotonin receptor ligands .
- Piperazine-containing compounds (e.g., ) often exhibit enhanced solubility due to their basic nitrogen atoms, whereas bulky aromatic groups (e.g., benzofuran in 1b) may lower logP .
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-yl]-cyclopropyl-methyl-amine, with the CAS number 1353963-89-9, is a compound of interest due to its potential biological activities. This article explores the compound's biological effects, particularly its antibacterial, antifungal, and anticancer properties, supported by various research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an amino group and a cyclopropyl moiety. The structural characteristics contribute to its interaction with biological targets, influencing its pharmacological profile.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of piperidine derivatives, including this compound.
Research Findings
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity against various strains:
- Mechanism of Action : The antibacterial action is theorized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although specific mechanisms for this compound require further elucidation.
Table 1: Antibacterial Activity Overview
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.0039 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
Antifungal Activity
The compound also demonstrates antifungal properties, particularly against Candida species.
Research Findings
- Efficacy Against Fungi : Studies report that the compound showed effective inhibition against:
- Comparative Analysis : When compared to other piperidine derivatives, this compound showed superior antifungal activity, suggesting structural modifications enhance efficacy.
Table 2: Antifungal Activity Overview
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 - 78.23 |
| Fusarium oxysporum | 56.74 - 222.31 |
Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties, particularly through its interactions with key enzymes involved in cancer progression.
Research Findings
- Inhibition of Cancer Cell Proliferation : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines.
- Mechanism of Action : The anticancer effects are believed to stem from the inhibition of specific kinases involved in tumor growth and survival pathways, particularly Class I PI3-kinase enzymes .
Case Studies
- A study on the structure-activity relationship (SAR) of piperidine derivatives indicated that variations in substituents significantly affect biological activity, suggesting a targeted approach in drug design could enhance therapeutic efficacy .
- In animal models, compounds similar to this compound have demonstrated oral efficacy against certain parasitic infections, indicating potential for broader applications beyond bacterial and fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
